
2-Methylquinoxaline
Overview
Description
2-Methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a methyl group attached to the second carbon of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals, natural products, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinoxaline can be synthesized through several methods. One common approach involves the reaction of 1,2-phenylenediamine with glycerol in the presence of an iridium catalyst bearing an N-heterocyclic carbene ligand . This method is environmentally friendly and offers excellent atom efficiency.
Another synthetic route involves the condensation of o-phenylenediamine with methylglyoxal. This reaction typically requires acidic conditions and can be carried out at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reaction conditions are carefully selected to minimize environmental impact and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction of this compound can yield 2-methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
2-Methylquinoxaline is extensively utilized as a building block in organic synthesis. Its structure allows for the formation of a variety of derivatives, which are pivotal in creating complex organic molecules.
Key Applications:
- Building Block for Organic Compounds : It serves as a precursor for synthesizing more complex structures, including pharmaceuticals and agrochemicals.
- Catalytic Reactions : It has been employed in reactions involving iridium catalysts to yield various methylquinoxaline derivatives with high efficiency .
Synthesis Overview:
Reaction Type | Conditions | Yield |
---|---|---|
Reaction with glycerol | Iridium catalyst, K₂CO₃, 2,2,2-trifluoroethanol | Up to 92% |
Bromination | N-bromosuccinimide | Improved yields of derivatives |
Pharmaceutical Intermediates
This compound is recognized for its role in the pharmaceutical industry, particularly as an intermediate in drug development.
Research Insights:
- Anti-Cancer Agents : Recent studies have highlighted its derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promising cytotoxic activities against cancer cell lines such as HepG2 and MCF-7 .
- Mycobacterium Tuberculosis Treatment : Derivatives of this compound have been investigated for their anti-tuberculosis properties, demonstrating effectiveness against Mycobacterium tuberculosis .
Case Study: VEGFR-2 Inhibition
Compound | IC₅₀ (µM) | Effect on Apoptosis (%) |
---|---|---|
11e | 2.1 | 49.14 |
Sorafenib | 3.4 | - |
Materials Science
In materials science, this compound is utilized for developing advanced materials with tailored properties.
Applications in Materials:
- Functional Materials : It is used to create polymers and other materials with specific functionalities that are crucial for various industrial applications.
- Dyes and Pigments : The compound's derivatives are also explored for their potential use in dye synthesis due to their structural characteristics .
The biological implications of this compound extend to its potential therapeutic effects and toxicity profiles.
- Lipid Accumulation Inhibition : Some quinoxaline derivatives have shown the ability to inhibit lipid accumulation in HepG2 hepatocytes, suggesting potential applications in metabolic disease therapies .
- Genotoxicity Assessments : Studies have evaluated the genotoxic effects of this compound and its derivatives, indicating the necessity for further safety evaluations before clinical applications .
Mechanism of Action
The mechanism of action of 2-Methylquinoxaline and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. In the case of anticancer agents, this compound derivatives may inhibit tyrosine kinases or other signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the methyl group.
5-Methylquinoxaline: A similar compound with the methyl group attached to the fifth carbon of the pyrazine ring.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms at the second and third positions.
Uniqueness
2-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown significant potential in medicinal chemistry, particularly as antiviral and anticancer agents .
Biological Activity
2-Methylquinoxaline is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A notable approach involves the biocatalytic oxidation of this compound to yield 2-quinozolinecarboxylic acid, which highlights the compound's versatility in synthetic applications . Additionally, recent studies have demonstrated efficient catalytic systems using glycerol and 1,2-phenylenediamines to produce this compound derivatives with good yields .
1. Antimicrobial Activity
Quinoxaline derivatives, including this compound, have exhibited significant antimicrobial properties. Research indicates that compounds derived from quinoxaline structures possess antibacterial and antifungal activities. For instance, a study reported the synthesis of new quinoxaline derivatives that showed promising antimicrobial activity against various pathogens . The biological activity often correlates with structural modifications, emphasizing the importance of substituents on the quinoxaline ring.
2. Anticancer Properties
This compound and its derivatives have been investigated for their potential anticancer effects. A study focusing on various quinoxaline derivatives found that certain compounds displayed selective cytotoxicity against cancer cell lines such as HepG-2 and MCF-7. The most promising derivatives were further evaluated for their ability to inhibit VEGFR-2, a key target in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific modifications enhance their cytotoxic efficacy and selectivity.
3. Antitubercular Activity
The antitubercular properties of quinoxalines are well-documented. Compounds like N-benzyl-quinoxaline-2-carboxamides have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL . This indicates the potential for developing new treatments for tuberculosis using quinoxaline-based compounds.
Case Study 1: Lipid Accumulation Inhibition
In a study assessing lipid accumulation in hepatocytes, certain quinoxaline derivatives demonstrated a notable reduction in lipid accumulation induced by palmitate. Compounds such as 8-methyl-3,4-dihydro-1H-quinoxalin-2-one showed about a 50% decrease in lipid levels compared to control groups, suggesting a protective effect on liver cells . This finding underscores the therapeutic potential of quinoxalines in treating metabolic disorders.
Case Study 2: VEGFR-2 Inhibition
In another investigation, new series of methylquinoxalines were designed as VEGFR-2 inhibitors. Compounds from this series exhibited IC50 values ranging from 2.1 to 9.8 µM against cancer cell lines, indicating strong inhibitory effects comparable to established drugs like sorafenib . This highlights the potential application of these compounds in targeted cancer therapies.
Research Findings Summary Table
Properties
IUPAC Name |
2-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUXMDEZNLFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222831 | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-61-8 | |
Record name | 2-Methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLQUINOXALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03VU31MV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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